molecular formula C13H21N5O4 B14338812 5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone CAS No. 101858-16-6

5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone

Cat. No.: B14338812
CAS No.: 101858-16-6
M. Wt: 311.34 g/mol
InChI Key: PCJJYLQECJTKOW-XNTDXEJSSA-N
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Description

5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone is a synthetic nitrofuran derivative known for its bacteriostatic and bactericidal properties. It exhibits antibacterial action against a variety of gram-negative and gram-positive microorganisms . This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone typically involves the reaction of 5-nitro-2-furaldehyde with 4-(3-(diethylamino)propyl)semicarbazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce nitroso compounds .

Mechanism of Action

The mechanism of action of 5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone involves its interaction with bacterial enzymes and DNA. The compound exerts its antibacterial effects by interfering with the synthesis of bacterial cell walls and proteins. It targets specific enzymes involved in these processes, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone is unique due to its specific chemical structure, which imparts distinct biological activity and chemical reactivity. Its diethylamino propyl group enhances its solubility and bioavailability compared to other similar compounds .

Properties

CAS No.

101858-16-6

Molecular Formula

C13H21N5O4

Molecular Weight

311.34 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C13H21N5O4/c1-3-17(4-2)9-5-8-14-13(19)16-15-10-11-6-7-12(22-11)18(20)21/h6-7,10H,3-5,8-9H2,1-2H3,(H2,14,16,19)/b15-10+

InChI Key

PCJJYLQECJTKOW-XNTDXEJSSA-N

Isomeric SMILES

CCN(CC)CCCNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CCN(CC)CCCNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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